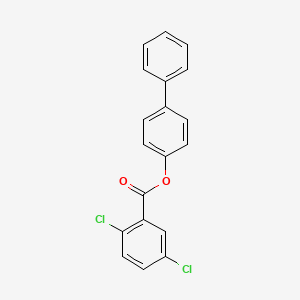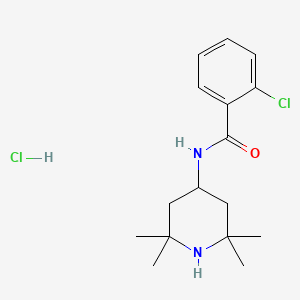![molecular formula C12H10ClN3O3S B5205693 N-(4-chlorophenyl)-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5205693.png)
N-(4-chlorophenyl)-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide, commonly known as CPDT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. CPDT is a thioacetamide derivative that belongs to the class of compounds known as pyrimidinethiones.
Mécanisme D'action
The mechanism of action of CPDT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. CPDT has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell proliferation and survival. Additionally, CPDT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
CPDT has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and improvements in cognitive function. Additionally, CPDT has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPDT for lab experiments is its relatively low toxicity compared to other compounds used in scientific research. Additionally, CPDT is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of CPDT is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CPDT, including further studies on its mechanism of action, optimization of its therapeutic properties, and development of new derivatives with improved pharmacological properties. Additionally, CPDT may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, which warrant further investigation.
Méthodes De Synthèse
CPDT can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The most common method for synthesizing CPDT is the chemical synthesis method, which involves the reaction of 4-chlorobenzaldehyde with thiourea and 2,4,6-trihydroxypyrimidine in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield CPDT.
Applications De Recherche Scientifique
CPDT has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that CPDT has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, CPDT has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c13-7-1-3-8(4-2-7)14-11(19)6-20-12-15-9(17)5-10(18)16-12/h1-5H,6H2,(H,14,19)(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZJIQAOKUQFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-6-isopropyl-2-pyrimidinamine](/img/structure/B5205632.png)

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5205639.png)

![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B5205648.png)
![4-chloro-N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5205655.png)
![N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5205678.png)
![2-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3,5,6-trimethylpyrazine trifluoroacetate](/img/structure/B5205686.png)
![N-ethyl-2-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxoacetamide](/img/structure/B5205695.png)


![2-[benzyl(methyl)amino]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5205726.png)